![molecular formula C22H21FN2O B5764126 1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine](/img/structure/B5764126.png)
1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine
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Overview
Description
1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been widely used in scientific research to study its mechanism of action and biochemical and physiological effects. The compound is also known by its abbreviation, 4-FBP.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine involves its interaction with serotonin and dopamine receptors in the brain. The compound acts as an agonist at the 5-HT1A and 5-HT2A receptors and as an inhibitor at the dopamine transporter. This results in an increase in the release of dopamine and serotonin in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of dopamine and serotonin in the brain, leading to its psychoactive effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine in lab experiments include its ability to selectively target serotonin and dopamine receptors, its psychoactive effects, and its anxiolytic and antidepressant effects. The limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term effects and potential toxicity of the compound.
Synthesis Methods
The synthesis of 1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 4-fluorobenzoyl chloride with 2-naphthylmethylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 4-FBP.
Scientific Research Applications
1-(4-fluorobenzoyl)-4-(2-naphthylmethyl)piperazine has been used in various scientific research studies to investigate its mechanism of action and biochemical and physiological effects. The compound has been found to act as a serotonin receptor agonist and a dopamine transporter inhibitor. It has also been shown to increase the release of dopamine and serotonin in the brain.
properties
IUPAC Name |
(4-fluorophenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-21-9-7-19(8-10-21)22(26)25-13-11-24(12-14-25)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOKOYCCUVAISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
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